2-(4-bromo-2,3-difluorophenyl)-2-methylpropanoic acid
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Overview
Description
2-(4-bromo-2,3-difluorophenyl)-2-methylpropanoic acid is an organic compound with the molecular formula C10H9BrF2O2. This compound is characterized by the presence of bromine, fluorine, and a propanoic acid group attached to a phenyl ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of boron tribromide in dichloromethane at low temperatures to achieve bromination . The reaction is carried out at -20°C and then allowed to warm to room temperature over 12 hours. The resulting product is then purified through standard organic synthesis techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromo-2,3-difluorophenyl)-2-methylpropanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide and tetrabutylammonium bromide are commonly used for substitution reactions.
Oxidation: Strong oxidizing agents like potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride are used for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups attached to the phenyl ring.
Scientific Research Applications
2-(4-bromo-2,3-difluorophenyl)-2-methylpropanoic acid is used in a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-bromo-2,3-difluorophenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets. The bromine and fluorine atoms on the phenyl ring can form strong interactions with proteins and enzymes, affecting their activity. The propanoic acid group can also participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2,3-difluorophenylboronic acid: This compound shares the bromine and fluorine substitutions on the phenyl ring but has a boronic acid group instead of a propanoic acid group.
4-Bromo-2,3-difluorophenylacetic acid: Similar in structure but with an acetic acid group instead of a propanoic acid group.
Uniqueness
2-(4-bromo-2,3-difluorophenyl)-2-methylpropanoic acid is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, combined with a propanoic acid group. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
CAS No. |
2002335-70-6 |
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Molecular Formula |
C10H9BrF2O2 |
Molecular Weight |
279.1 |
Purity |
95 |
Origin of Product |
United States |
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